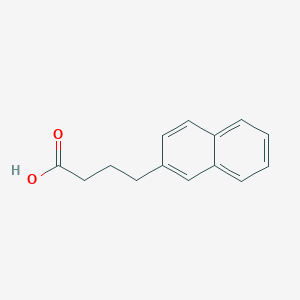

2-Naphthalenebutanoic acid

Cat. No. B104625

Key on ui cas rn:

782-28-5

M. Wt: 214.26 g/mol

InChI Key: HBRVUQIGDLSBCB-UHFFFAOYSA-N

Attention: For research use only. Not for human or veterinary use.

Patent

US04891298

Procedure details

To 300 ml of methane-sulfonic acid contained in a 1 liter, 3-neck flask equipped with thermometer, drying tube and magnetic stirring bar was added 82.0 g (0.38 mole) of γ-(2-naphthyl)butyric acid as prepared above and the reaction mixture was heated at 90°-95° C. for one hour with vigorous stirring. The yellow reaction mixture was cooled, poured on crushed ice and extracted with two 350 ml portions of ethyl acetate. The combined organic portions were washed with 5% aqueous sodium hydroxide, water, dried over anhydrous sodium sulfate and then treated with some silica gel powder and Norit A charcoal before filtering. Upon removing the solvent an off-white solid was obtained. Recrystallization from 375 ml of hexane containing 7-10 ml of chloroform gave an oil that solidified to yield 55.0 g (73.3% by weight) of 1,2,3,4-tetrahydro-4-phenanthrone as an off-white solid. M.P. 64°-66° C.; λmax 312 nm (7,510) ethanol; T.L.C. CH2Cl2. Rf =.7.

Identifiers

|

REACTION_CXSMILES

|

[CH:1]1[C:10]2[C:5](=[CH:6][CH:7]=[CH:8][CH:9]=2)[CH:4]=[CH:3][C:2]=1[CH2:11][CH2:12][CH2:13][C:14]([OH:16])=O>CS(O)(=O)=O>[CH2:11]1[C:2]2[CH:3]=[CH:4][C:5]3[C:10](=[CH:9][CH:8]=[CH:7][CH:6]=3)[C:1]=2[C:14](=[O:16])[CH2:13][CH2:12]1

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

82 g

|

|

Type

|

reactant

|

|

Smiles

|

C1=C(C=CC2=CC=CC=C12)CCCC(=O)O

|

Step Two

|

Name

|

|

|

Quantity

|

300 mL

|

|

Type

|

solvent

|

|

Smiles

|

CS(=O)(=O)O

|

Conditions

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

equipped with thermometer

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

drying tube and magnetic stirring bar

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

as prepared above and the reaction mixture

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

was heated at 90°-95° C. for one hour with vigorous stirring

|

|

Duration

|

1 h

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

The yellow reaction mixture was cooled

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

poured

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

on crushed ice

|

EXTRACTION

|

Type

|

EXTRACTION

|

|

Details

|

extracted with two 350 ml portions of ethyl acetate

|

WASH

|

Type

|

WASH

|

|

Details

|

The combined organic portions were washed with 5% aqueous sodium hydroxide, water

|

DRY_WITH_MATERIAL

|

Type

|

DRY_WITH_MATERIAL

|

|

Details

|

dried over anhydrous sodium sulfate

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

treated with some silica gel powder and Norit A charcoal

|

FILTRATION

|

Type

|

FILTRATION

|

|

Details

|

before filtering

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

Upon removing the solvent an off-white solid

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

was obtained

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

Recrystallization from 375 ml of hexane containing 7-10 ml of chloroform

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

gave an oil that

|

Outcomes

Product

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

C1CCC(C=2C3=CC=CC=C3C=CC12)=O

|

Measurements

| Type | Value | Analysis |

|---|---|---|

| AMOUNT: MASS | 55 g | |

| YIELD: CALCULATEDPERCENTYIELD | 73.8% |

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |